molecular formula C10H10ClNO2 B056407 2-Chloro-3-oxo-n-phenylbutanamide CAS No. 119878-78-3

2-Chloro-3-oxo-n-phenylbutanamide

Cat. No. B056407
Key on ui cas rn: 119878-78-3
M. Wt: 211.64 g/mol
InChI Key: LBHYOONLWAWEAA-UHFFFAOYSA-N
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Patent
US05442115

Procedure details

A suspension of 177 g (1.0 mole) of acetoacetanilide in 1440 ml of toluene and 167 ml of water, in a chlorinator (2000 ml 3-neck flask), was cooled to approximately 6° C. and chlorine gas was added at about the rate of 1.5 g/minute, while maintaining the temperature at 6° C. until 82.6 g (1.16 moles) of chlorine had been added (about 56 minutes). The resultant mixture was stirred for an additional 36 minutes and then heated to 70° C. for 15 minutes. The mixture was then cooled and the product was precipitated. The precipitate was filtered from the toluene/aqueous HCl mixture to give 134.8 g (63.9%) of α-chloroacetoacetanilide, mp 132°-134° C.
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1440 mL
Type
solvent
Reaction Step One
Name
Quantity
167 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[Cl:14]Cl>C1(C)C=CC=CC=1.O>[Cl:14][CH:2]([C:3]([CH3:5])=[O:4])[C:1]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6]

Inputs

Step One
Name
Quantity
177 g
Type
reactant
Smiles
C(CC(=O)C)(=O)NC1=CC=CC=C1
Name
Quantity
1440 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
167 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
82.6 g
Type
reactant
Smiles
ClCl
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
had been added (about 56 minutes)
Duration
56 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered from the toluene/aqueous HCl mixture

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NC1=CC=CC=C1)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 134.8 g
YIELD: PERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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